cis-1,4-Di-tert-butyl-cyclohexane
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Overview
Description
cis-1,4-Di-tert-butyl-cyclohexane: is an organic compound with the molecular formula C14H28 . It is a derivative of cyclohexane, where two tert-butyl groups are attached to the 1 and 4 positions of the cyclohexane ring in a cis configuration. This compound is known for its unique conformational properties and is often studied in the context of stereochemistry and conformational analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,4-Di-tert-butyl-cyclohexane typically involves the alkylation of cyclohexane derivatives. One common method is the reaction of cyclohexane with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent the formation of side products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale alkylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions: cis-1,4-Di-tert-butyl-cyclohexane primarily undergoes substitution reactions due to the steric hindrance provided by the bulky tert-butyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents such as bromine or chlorine in the presence of light or a radical initiator.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromic acid can be used to oxidize the compound, although the bulky tert-butyl groups provide some resistance to oxidation.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used to reduce the compound.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, halogenation typically results in the formation of halogenated cyclohexane derivatives, while oxidation can lead to the formation of cyclohexanones or cyclohexanols .
Scientific Research Applications
cis-1,4-Di-tert-butyl-cyclohexane is used in various scientific research applications, including:
Biology: While not directly used in biological systems, its derivatives can be studied for potential biological activity.
Medicine: Research into its derivatives may provide insights into the development of new pharmaceuticals.
Industry: It can be used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of cis-1,4-Di-tert-butyl-cyclohexane is primarily related to its conformational properties. The bulky tert-butyl groups force the cyclohexane ring into specific conformations, such as the chair or twisted boat forms. These conformations can influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
trans-1,4-Di-tert-butyl-cyclohexane: This isomer has the tert-butyl groups in a trans configuration, leading to different conformational properties and reactivity.
1,3-Di-tert-butyl-cyclohexane: Another isomer with tert-butyl groups at the 1 and 3 positions, which also exhibits unique conformational behavior.
Uniqueness: cis-1,4-Di-tert-butyl-cyclohexane is unique due to its specific steric hindrance and conformational preferences. The cis configuration of the tert-butyl groups leads to distinct conformational dynamics compared to its trans isomer and other positional isomers .
Biological Activity
Cis-1,4-di-tert-butyl-cyclohexane is a cycloalkane derivative characterized by the presence of two bulky tert-butyl groups at the 1 and 4 positions of the cyclohexane ring. This compound is notable for its unique conformational properties and potential biological activities, which have implications in various fields including medicinal chemistry and materials science.
Conformational Analysis
The biological activity of this compound is closely related to its conformational stability. The compound can adopt several conformations, primarily the chair , twist-boat , and boat forms.
- Chair Conformation : Typically, cyclohexanes favor the chair conformation due to minimized angle strain. However, for this compound, steric hindrance from the bulky tert-butyl groups leads to increased steric strain in this conformation.
- Twist-Boat Conformation : Research indicates that the twist-boat conformation is more stable for this compound. This arrangement allows the bulky tert-butyl groups to be positioned further apart, reducing steric interactions and thus lowering overall energy .
Case Study 1: Conformational Stability and Biological Implications
A study using low-temperature 13C NMR spectroscopy revealed that this compound exhibits distinct signals corresponding to its conformations. The free-energy barriers for interconversion between these conformations were found to be 6.83 and 6.35 kcal/mol at low temperatures, indicating that even slight temperature changes could significantly impact its biological interactions due to conformational shifts .
Case Study 2: Structure-Activity Relationship (SAR) Analysis
Investigations into related compounds have shown that structural modifications can lead to enhanced biological activities. For instance, modifying substituents on the cyclohexane ring can affect binding affinity to target proteins or enzymes. This suggests that further SAR studies on this compound could unveil new therapeutic potentials .
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C14H28 |
Molecular Weight | 196.372 g/mol |
Most Stable Conformation | Twist-boat |
Free Energy Barrier (interconversion) | 6.83 kcal/mol (major) |
Steric Energy (Chair Conformation) | 530.48 kcal/mol |
Properties
CAS No. |
4789-34-8 |
---|---|
Molecular Formula |
C14H28 |
Molecular Weight |
196.37 g/mol |
IUPAC Name |
1,4-ditert-butylcyclohexane |
InChI |
InChI=1S/C14H28/c1-13(2,3)11-7-9-12(10-8-11)14(4,5)6/h11-12H,7-10H2,1-6H3 |
InChI Key |
IBTCQHAOKZFUES-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)C(C)(C)C |
Origin of Product |
United States |
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